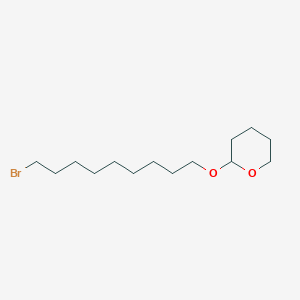

2-(9-Bromononyl-1-oxy)tetrahydropyran

Description

2-(9-Bromononyl-1-oxy)tetrahydropyran (CAS#: 55695-90-4) is a brominated tetrahydropyran (THP) derivative characterized by a nine-carbon alkyl chain terminated with a bromine atom at the nonyl position, linked via an ether bond to the THP ring. This compound has been synthesized through etherification reactions, as demonstrated by Kudo et al. (2012), where precursor alcohols are protected with tetrahydropyranyl groups under mild conditions . Its primary applications lie in organic synthesis as an intermediate for constructing complex molecules, particularly in natural product synthesis and medicinal chemistry. For example, Iriye et al. (1988) utilized it in studies related to agricultural and biological chemistry, highlighting its role in generating bioactive derivatives .

Properties

IUPAC Name |

2-(9-bromononoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEZIRZMJBUPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449385 | |

| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55695-90-4 | |

| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis from Nonane-1,9-Diol

The most widely reported method involves a two-step process:

-

Selective Bromination of Nonane-1,9-Diol :

Nonane-1,9-diol undergoes mono-bromination using hydrobromic acid (HBr) in toluene under reflux. Catalytic iodine (I₂) enhances regioselectivity, yielding 9-bromononan-1-ol with 89% efficiency.Conditions :

-

Tetrahydropyranyl (THP) Protection :

9-Bromononan-1-ol reacts with 3,4-dihydro-2H-pyran (DHP) in dichloromethane (DCM) using p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds at room temperature, achieving 92% yield.Conditions :

Industrial-Scale Adaptations

For bulk production, continuous flow reactors replace batch processes to improve efficiency and safety:

-

Flow Bromination : Nonane-1,9-diol and HBr are fed into a tubular reactor with immobilized iodine catalysts, reducing reaction time to 8–10 hours.

-

THP Protection in Automated Systems : DHP and 9-bromononan-1-ol are mixed in a solvent-free system using solid acid catalysts (e.g., Amberlyst-15), achieving >90% conversion with minimal waste.

Comparative Analysis of Methodologies

Key Mechanistic Insights

Bromination Regioselectivity

The iodine catalyst polarizes the HBr, facilitating nucleophilic attack on the primary hydroxyl group of nonane-1,9-diol. Steric hindrance at the central hydroxyl group ensures mono-bromination.

THP Ether Formation

The acid catalyst protonates DHP, generating an oxonium ion. 9-Bromononan-1-ol attacks the electrophilic carbon, followed by deprotonation to form the THP ether.

Alternative Approaches

Grignard Reagent Coupling

In niche applications, 9-bromononyl magnesium bromide (prepared from 9-bromononanol) reacts with tetrahydropyran-2-one under copper(I) catalysis. However, this method yields <70% and requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(9-Bromononyl-1-oxy)tetrahydropyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The THP ether group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of nonane derivatives.

Scientific Research Applications

2-(9-Bromononyl-1-oxy)tetrahydropyran is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9-Bromononyl-1-oxy)tetrahydropyran involves its ability to act as a protecting group for hydroxyl functionalities. The THP group can be selectively introduced and removed under mild conditions, allowing for the manipulation of complex molecules without affecting other functional groups. This property makes it valuable in multi-step organic synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyran Derivatives

Key Observations:

- Chain Length and Halogen Effects: The bromononyl derivative’s extended alkyl chain (C9) and terminal Br enhance lipophilicity compared to shorter-chain analogues (e.g., C6 iodohexyl ). Bromine’s moderate electronegativity balances stability and reactivity, whereas iodine in the nonynyl derivative (C9H16I) introduces steric bulk and polarizability, favoring cross-coupling reactions .

- Natural vs. Synthetic Analogues: Naturally occurring brominated THP derivatives (e.g., from Haminoea spp.) feature dibromophenoxy groups, contrasting with the synthetic bromononyl compound’s linear alkyl chain. Natural variants exhibit ecological roles (e.g., predator deterrence), while synthetic analogues prioritize tailored reactivity .

Table 2: Kappa Opioid (KOP) Receptor Potency of THP Derivatives (Based on [35S]GTP-γ-S Assay)

Key Findings:

- Conformational Impact: The ether analogue’s extended conformation reduces KOP receptor potency despite identical binding affinity to THP, suggesting receptor selectivity for folded conformations . The bromononyl derivative’s long alkyl chain may adopt a folded conformation, but its biological activity remains underexplored.

- Steric Effects : Methyl-THP’s 3-fold lower potency than THP highlights steric hindrance as a critical factor in receptor interactions .

Reactivity and Hydrolysis

- Acetal Hydrolysis: 2-(p-Nitrophenoxy)tetrahydropyran undergoes pH-independent hydrolysis via general acid catalysis, with electron-withdrawing groups (e.g., NO2) accelerating the process . In contrast, the bromononyl derivative’s electron-withdrawing Br and hydrophobic chain may slow hydrolysis, though experimental data are lacking.

- Synthetic Flexibility: The iodononynyl analogue () demonstrates utility in alkyne coupling reactions, whereas the bromononyl compound’s bromide terminus is amenable to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) .

Biological Activity

2-(9-Bromononyl-1-oxy)tetrahydropyran is a compound whose biological activities have drawn attention in recent research due to its potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated nonyl chain attached to a tetrahydropyran ring. The molecular formula is C_{14}H_{27}BrO, and it has a molecular weight of 293.27 g/mol. Its unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cellular Effects : It has been observed to affect cell viability and proliferation in various cell lines, indicating its potential as an anti-cancer agent.

In Vitro Studies

Recent studies have investigated the effects of this compound on different cell lines:

These findings indicate that the compound may possess anti-cancer properties, particularly in neuroblastoma and breast cancer models.

Pharmacological Applications

The potential applications of this compound include:

- Neurodegenerative Diseases : Given its effects on neuroblastoma cells, there is interest in exploring its utility in treating neurodegenerative diseases by targeting neuronal pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

A notable case study highlighted the use of this compound in a therapeutic context:

- Neuroprotective Effects : In an experimental model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuronal death. This suggests that it may enhance synaptic plasticity and neuronal resilience against toxic insults.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.